molecular formula C12H13N3O2S B2624991 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide CAS No. 1797086-48-6

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide

Cat. No. B2624991
CAS RN: 1797086-48-6
M. Wt: 263.32
InChI Key: YKNICUQSMBGDME-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of specific enzymes that are involved in cancer cell growth, viral replication, and inflammation. Additionally, this compound may affect the expression of specific genes that are involved in these processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce viral replication, and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide in lab experiments include its potential anticancer, antiviral, and anti-inflammatory properties, as well as its low toxicity. However, the limitations of using this compound in lab experiments include the complexity of its synthesis and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, to better understand how it inhibits cancer cell growth, viral replication, and inflammation.
2. Studies on the potential use of this compound in combination with other drugs, to enhance its anticancer, antiviral, and anti-inflammatory properties.
3. Studies on the potential use of this compound in humans, to determine its safety and efficacy as a therapeutic agent.
4. Studies on the potential use of this compound in other scientific fields, such as neuroscience and microbiology.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 1,1,1-tris(hydroxymethyl)propane with tetrahydrofuran to form 1,1,1-tris(tetrahydrofuran-3-yl)propane. The second step involves the reaction of 1,1,1-tris(tetrahydrofuran-3-yl)propane with thionyl chloride to form 1,1,1-tris(tetrahydrofuran-3-yl)propane-2,3-dione. The third step involves the reaction of 1,1,1-tris(tetrahydrofuran-3-yl)propane-2,3-dione with hydrazine hydrate to form this compound.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide has potential applications in various scientific fields. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent, and has shown activity against various viruses, including HIV and influenza. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in various animal models.

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-12(9-2-4-18-8-9)14-10-5-13-15(6-10)11-1-3-17-7-11/h2,4-6,8,11H,1,3,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNICUQSMBGDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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